molecular formula C12H12N2O2 B12894661 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione CAS No. 64164-81-4

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B12894661
CAS No.: 64164-81-4
M. Wt: 216.24 g/mol
InChI Key: QEBBLWLBCZPCKW-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a dimethylamino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(dimethylamino)benzaldehyde and maleic anhydride.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C).

    Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione
  • 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-3,4-dione

Uniqueness

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.

Properties

64164-81-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H12N2O2/c1-13(2)9-4-3-5-10(8-9)14-11(15)6-7-12(14)16/h3-8H,1-2H3

InChI Key

QEBBLWLBCZPCKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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